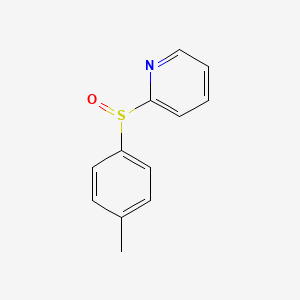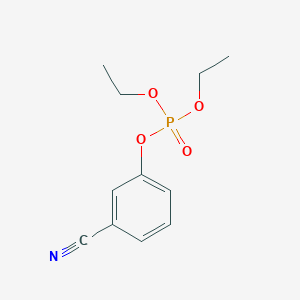![molecular formula C10H16O B14303666 1-[(Prop-2-en-1-yl)oxy]hept-3-yne CAS No. 113348-11-1](/img/structure/B14303666.png)
1-[(Prop-2-en-1-yl)oxy]hept-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Prop-2-en-1-yl)oxy]hept-3-yne is an organic compound characterized by the presence of both an alkyne and an alkene functional group. The compound’s structure includes a hept-3-yne backbone with a prop-2-en-1-yloxy substituent. This unique combination of functional groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Prop-2-en-1-yl)oxy]hept-3-yne can be achieved through several methods. One common approach involves the alkylation of hept-3-yne with prop-2-en-1-yl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and yield. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(Prop-2-en-1-yl)oxy]hept-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form diols or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the alkyne and alkene groups to form alkanes.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-en-1-yloxy group, leading to the formation of ethers or other substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline conditions, OsO₄ in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: Hydrogen gas (H₂) with Pd/C or Lindlar’s catalyst for partial reduction.
Substitution: Alkyl halides or sulfonates in the presence of a base like NaH or KOtBu.
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of heptane derivatives.
Substitution: Formation of various ethers or substituted alkenes.
Scientific Research Applications
1-[(Prop-2-en-1-yl)oxy]hept-3-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(Prop-2-en-1-yl)oxy]hept-3-yne involves its interaction with molecular targets such as enzymes or receptors. The compound’s alkyne and alkene groups can undergo reactions with nucleophiles or electrophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(Prop-2-en-1-yl)oxy]hept-2-yne: Similar structure but with the triple bond at a different position.
1-[(Prop-2-en-1-yl)oxy]hex-3-yne: Similar structure but with a shorter carbon chain.
1-[(Prop-2-en-1-yl)oxy]oct-3-yne: Similar structure but with a longer carbon chain.
Uniqueness
1-[(Prop-2-en-1-yl)oxy]hept-3-yne is unique due to its specific combination of functional groups and carbon chain length. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
113348-11-1 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-prop-2-enoxyhept-3-yne |
InChI |
InChI=1S/C10H16O/c1-3-5-6-7-8-10-11-9-4-2/h4H,2-3,5,8-10H2,1H3 |
InChI Key |
QARXBGYKKXCLQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCOCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




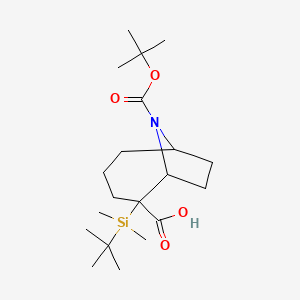
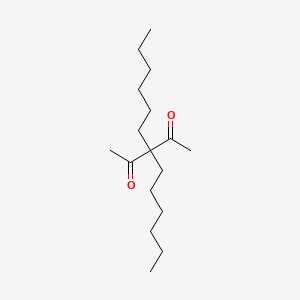
![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)
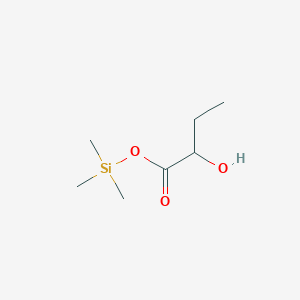
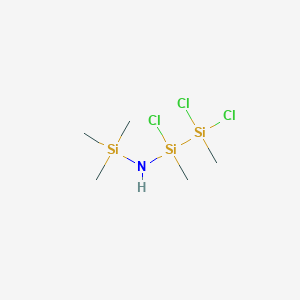
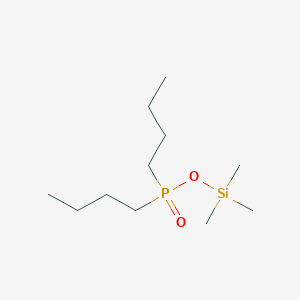
![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)
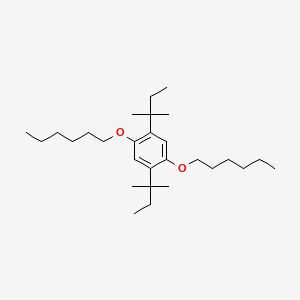
![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)
![4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14303652.png)
